molecular formula C24H19N5O5S2 B11075899 4-[12-acetyl-13-(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl]benzenesulfonamide

4-[12-acetyl-13-(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl]benzenesulfonamide

Cat. No.: B11075899
M. Wt: 521.6 g/mol
InChI Key: FQGBJAMFMDYVHL-UHFFFAOYSA-N
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Description

4-[12-acetyl-13-(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[74002,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl]benzenesulfonamide is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[12-acetyl-13-(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[74002,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl]benzenesulfonamide involves multiple stepsCommon reagents used in these reactions include acetoacetic acid, salicylaldehyde, and thiourea, often in the presence of catalysts such as sodium bisulfate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-[12-acetyl-13-(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl]benzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols under basic conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce alcohols or amines .

Scientific Research Applications

4-[12-acetyl-13-(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[12-acetyl-13-(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is believed to result from the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process .

Properties

Molecular Formula

C24H19N5O5S2

Molecular Weight

521.6 g/mol

IUPAC Name

4-[12-acetyl-13-(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl]benzenesulfonamide

InChI

InChI=1S/C24H19N5O5S2/c1-12-18(13(2)30)19(14-4-8-16(34-3)9-5-14)20-21-22(35-23(20)26-12)24(31)29(28-27-21)15-6-10-17(11-7-15)36(25,32)33/h4-11H,1-3H3,(H2,25,32,33)

InChI Key

FQGBJAMFMDYVHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C3=C(C(=O)N(N=N3)C4=CC=C(C=C4)S(=O)(=O)N)SC2=N1)C5=CC=C(C=C5)OC)C(=O)C

Origin of Product

United States

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